![molecular formula C18H19NO5 B1311748 L-酪氨酸,N-甲基-N-[(苯甲氧基)羰基]- CAS No. 86099-14-1](/img/structure/B1311748.png)

L-酪氨酸,N-甲基-N-[(苯甲氧基)羰基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

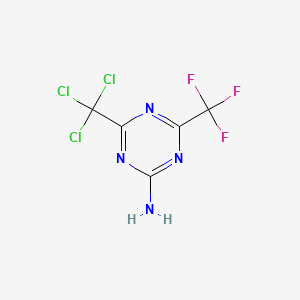

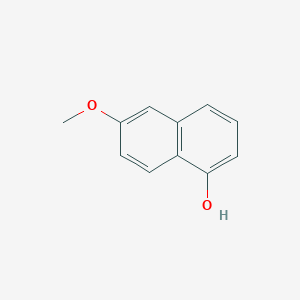

“L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is a chemical compound . It has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol.

Synthesis Analysis

The synthesis of L-Tyrosine derivatives is typically catalyzed by enzymatic biocatalysts . Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis . Chemical synthesis often requires extreme reaction conditions and can result in various toxic intermediates . On the other hand, biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .Molecular Structure Analysis

The molecular formula of “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is C18H19NO5. The molecular weight is 329.3 g/mol. Other variants of this compound have different molecular formulas and weights, such as C24H22N2O7 with a molecular weight of 450.44 , and C22H28N4O5 with an average mass of 428.482 Da .Chemical Reactions Analysis

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .Physical And Chemical Properties Analysis

The compound “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” has a predicted boiling point of 670.0±55.0 °C and a predicted density of 1.340±0.06 g/cm3 . Its pKa is predicted to be 9.74±0.15 .科学研究应用

生物催化衍生化

L-酪氨酸衍生物,如 L-3,4-二羟基苯丙氨酸、酪胺和 4-羟基苯丙酮酸,由于其衍生化,在制药、食品和化妆品行业得到广泛应用。最近的进展涉及 L-酪氨酸衍生化的酶催化过程,为生产这些有价值的化合物提供了一条可持续且高效的途径 (徐坦等,2020)。

聚合物合成

L-酪氨酸通过使用脱氨基酪氨酰酪氨酸烷基酯作为可生物降解聚合物的先驱,如酪氨酸衍生的聚碳酸酯和聚芳酯。由于其良好的细胞和体内反应,这些材料因其在医疗应用中的潜力而备受关注,包括药物递送系统 (S. Bourke & J. Kohn, 2003)。

L-酪氨酸衍生物的合成

通过化学合成开发新的 L-酪氨酸衍生物为各种生物活性化合物提供了途径。例如,制备甲基 N-叔丁氧羰基-O-烷基-L-酪氨酸酯的方法展示了 L-酪氨酸衍生化工艺的多功能性和商业潜力 (Y. Dacheng, 2009)。

生物技术生产

L-酪氨酸从可再生原料中的生物技术生产为化学合成提供了一种可持续的替代方案,符合对绿色制造工艺日益重视的要求。这种方法不仅可以最大程度地减少对环境的影响,还可以利用微生物代谢来高效生产 L-酪氨酸 (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007)。

传感和检测应用

基于 L-酪氨酸衍生物开发荧光传感器用于检测甲基对硫磷等有害物质,展示了 L-酪氨酸在环境监测和公共安全中的潜力。这些传感器具有低检测限和高特异性,突出了 L-酪氨酸衍生物在分析应用中的多功能性 (Juying Hou et al., 2015)。

作用机制

Target of Action

It’s known that l-tyrosine, a crucial precursor for this compound, is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . These groups can undergo various derivatizations to produce chemicals widely employed in the pharmaceutical, food, and cosmetics industries .

Mode of Action

The α-amino group of l-tyrosine can undergo five different derivatizations, including deamination via l-amino acid deaminases (l-aads; ec 1432), elimination catalyzed by tyrosine ammonia lyase (TAL; EC 4315), and α-amino shifting by TAM or PAM .

Biochemical Pathways

The compound affects various biochemical pathways through the derivatization of the functional groups of L-Tyrosine. This process generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Result of Action

It’s known that the derivatization of l-tyrosine’s functional groups can produce various chemicals with wide applications in the pharmaceutical, food, and cosmetics industries .

Action Environment

It’s known that the production processes of l-tyrosine derivatives face various strategies and challenges, including the need for extreme reaction conditions such as high temperatures, multi-step procedures, and high-cost precursors .

属性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCSQSVVHTYNRZ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433936 |

Source

|

| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

CAS RN |

86099-14-1 |

Source

|

| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)